molecular formula C22H25N3O2S B2506704 N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide CAS No. 1235700-16-9

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2506704
CAS No.: 1235700-16-9
M. Wt: 395.52
InChI Key: CGBBXBYIAYMMJX-MDZDMXLPSA-N
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Description

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide is a complex organic compound that features a piperidine ring, a nicotinoyl group, and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nicotinoyl Group: The nicotinoyl group is introduced via a nucleophilic substitution reaction, where a nicotinoyl chloride reacts with the piperidine derivative.

    Attachment of the Methylthio Group: The methylthio group is added through a thiolation reaction, often using methylthiol as the reagent.

    Formation of the Cinnamamide Moiety: The final step involves the formation of the cinnamamide moiety through an amide coupling reaction between the piperidine derivative and cinnamic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The nicotinoyl group can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the methylthio group.

Scientific Research Applications

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine alkaloid with anticancer and anti-inflammatory effects.

    Matrine: A piperidine alkaloid known for its antimicrobial and anticancer activities.

Uniqueness

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)cinnamamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylthio group, in particular, may provide unique interactions with biological targets compared to other piperidine derivatives.

Properties

IUPAC Name

(E)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-28-21-19(8-5-13-23-21)22(27)25-14-11-18(12-15-25)16-24-20(26)10-9-17-6-3-2-4-7-17/h2-10,13,18H,11-12,14-16H2,1H3,(H,24,26)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBBXBYIAYMMJX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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